methyl (4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate
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Description
The compound “methyl (4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also includes a sulfamoyl group and a carbamate group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The thiophene and pyridine rings likely contribute to the compound’s aromaticity, which could influence its chemical behavior . The sulfamoyl and carbamate groups could also impact the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiophene and pyridine rings might undergo electrophilic aromatic substitution reactions, while the sulfamoyl and carbamate groups could participate in various other types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For instance, the presence of the thiophene and pyridine rings could impact the compound’s polarity and solubility .Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl N-[4-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-18(22)21-15-2-4-16(5-3-15)27(23,24)20-11-13-6-8-19-17(10-13)14-7-9-26-12-14/h2-10,12,20H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDKMBYAKFLMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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